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For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview and detailed protocols for the
analysis of LNK4 binding sites using Chromatin Immunoprecipitation followed by sequencing
(ChIP-seq). This document is intended for researchers in plant biology, molecular biology, and
drug development seeking to understand the gene regulatory networks governed by the LNK
protein family.

Introduction

NIGHT LIGHT-INDUCIBLE AND CLOCK-REGULATED (LNK) proteins are key components
linking light signaling pathways to the circadian clock in plants such as Arabidopsis thaliana.
The LNK family consists of four members, LNK1, LNK2, LNK3, and LNK4, which have both
distinct and partially overlapping functions in orchestrating light-regulated developmental
processes. While LNK1 and LNK2 have more predominant roles, LNK3 and LNK4 also
contribute to the proper functioning of the circadian clock.

LNK proteins, including LNK4, are understood to function as transcriptional coactivators. They
lack a recognizable DNA-binding domain and are recruited to the promoters of target genes
through interactions with DNA-binding transcription factors, such as REVEILLE (RVE) proteins,
particularly RVE4 and RVES8. This complex then modulates the expression of core clock genes
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like PSEUDO-RESPONSE REGULATOR 5 (PRR5) and TIMING OF CAB EXPRESSION 1
(TOC1).

ChiP-seq is a powerful technique to identify the genome-wide DNA binding sites of
transcription factors and other DNA-associated proteins. By performing ChlP-seq using an
antibody specific to LNK4, researchers can identify the genomic regions where LNK4 is
associated with chromatin, thus revealing the target genes indirectly regulated by it.

Data Presentation: Expected Outcomes of LNK4
ChiIP-seq Analysis

A successful LNK4 ChlP-seq experiment would yield a wealth of data regarding its genomic
localization. The following tables summarize the types of quantitative data that can be expected
and how they can be structured for clear interpretation and comparison.

Table 1: Summary of LNK4 ChiP-seq Peaks

Peak
Mapped Number of Overlap FRIiP Score
Sample ID Total Reads ] ]
Reads (%) Peaks (Biological (%)
Replicates)
LNK4-ChlIP- 78% with
35,000,000 925 8,500 25
Repl Rep2
LNK4-ChlP- 78% with
38,000,000 93.1 9,100 2.8
Rep2 Repl
Input-DNA-
30,000,000 95.2 N/A N/A N/A
Repl
Input-DNA-
32,000,000 94.8 N/A N/A N/A
Rep2

FRIP (Fraction of Reads in Peaks) score is a quality control metric indicating the percentage of

all mapped reads that fall into the called peaks.

Table 2: Genomic Distribution of LNK4 Binding Sites
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Genomic Feature Number of Peaks Percentage of Total Peaks

Promoter (<1 kb upstream of

Tss) 3,500 41.2%
5 UTR 850 10.0%
Exon 600 7.1%

Intron 1,250 14.7%
3'UTR 400 4.7%

Intergenic 1,900 22.3%
Total 8,500 100%

TSS: Transcription Start Site; UTR: Untranslated Region.

Table 3: Top 10 Enriched Motifs in LNK4 Peak Regions

Motif Sequence Transcription
Rank p-value .
(Consensus) Factor Family
1 G-box (CACGTG) 1.2e-50 bzIP / bHLH
Evening Element ]
2 3.5e-45 Myb-like (e.g., RVES)
(AAAATATCT)
TCP motif
3 7.8e-32 TCP
(GTGGGCC)
4 GATA-box (GATA) 1.1e-25 GATA
CCA1-binding site Myb-like (e.qg.,
5 J 5.4e-20 Y (e
(AAMAATCT) CCA1/LHY)

The presence of the Evening Element would be highly expected, as LNK proteins are known to
interact with RVE transcription factors which bind to this motif.
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Table 4: Gene Ontology (GO) Enrichment Analysis of Genes Associated with LNK4 Peaks

GO Term .
GO Term ID Lo p-value Fold Enrichment
Description

Response to red or
G0:0009733 1.5e-18 8.2
far-red light

Regulation of

G0:0006355 transcription, DNA- 2.1e-15 5.6
templated
G0:0042752 Circadian rhythm 8.9e-12 10.5

Response to jasmonic
G0:0009753 ” 3.4e-9 4.1
aci

Photoperiodism,
G0:0009642 ] 7.2e-8 6.3
flowering

Experimental Protocols

The following is a detailed protocol for performing ChIP-seq on plant tissues to identify LNK4
binding sites. This protocol is adapted from established methods for transcription factor ChiP-
seq in Arabidopsis thaliana.

Part 1: Chromatin Preparation

¢ Plant Material and Fixation:

o Grow Arabidopsis thaliana seedlings (e.g., Col-0 wild-type or a line expressing tagged
LNK4) under desired light/dark cycles to the appropriate developmental stage (e.g., 10-
day-old seedlings).

o Harvest approximately 1-2 grams of tissue per biological replicate at the time of day when
LNK4 expression is expected to be high (e.g., mid-morning).

o Immediately submerge the tissue in 37 ml of ice-cold fixation buffer (1% formaldehyde, 10
mM Tris-HCI pH 8.0, 1 mM EDTA, 0.4 M sucrose, 1 mM PMSF).
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o Apply a vacuum for 10-15 minutes to infiltrate the tissue with the fixative.

o Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M
and continue the vacuum for another 5 minutes.

o Rinse the tissue twice with ice-cold water, blot dry, and flash-freeze in liquid nitrogen.
Store at -80°C.

e Nuclei Isolation and Chromatin Shearing:
o Grind the frozen tissue to a fine powder in liquid nitrogen using a mortar and pestle.

o Resuspend the powder in nuclei isolation buffer and filter through Miracloth to remove
large debris.

o lIsolate nuclei by centrifugation and lyse them to release chromatin.

o Shear the chromatin to an average size of 200-800 bp using a sonicator (e.g., Bioruptor).
The optimal sonication conditions should be determined empirically.

o Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

Part 2: Inmunoprecipitation

» Antibody Incubation:
o Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
o Take a small aliquot of the pre-cleared chromatin as the "input" control.

o Incubate the remaining chromatin overnight at 4°C with an antibody specific to LNK4 (or
the tag if using a tagged line). For the negative control, use a non-specific
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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